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molecular formula C7H8N2OS B8283998 {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol

Cat. No. B8283998
M. Wt: 168.22 g/mol
InChI Key: KRGIVZUMIMTGDE-UHFFFAOYSA-N
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Patent
US05990101

Procedure details

A 1.56 g portion of sodium boron hydride was added to 60 ml of an ethanol solution containing 1.684 g of 2-ethoxycarbonyl-3-methylimidazo[5,1-b]thiazole, and the mixture was then stirred at room temperature for 4 days. The solvent was evaporated under reduced pressure, and water was then added thereto. The solution was extracted twice with dichloromethane, and the combined organic layer was dried over anhydrous magnesium sulfate and then filtered. Afterward, the solvent was evaporated under reduced pressure to obtain 1.33 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
2-ethoxycarbonyl-3-methylimidazo[5,1-b]thiazole
Quantity
1.684 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[Na].C([O:5][C:6]([C:8]1[S:12][C:11]2=[CH:13][N:14]=[CH:15][N:10]2[C:9]=1[CH3:16])=O)C>C(O)C>[OH:5][CH2:6][C:8]1[S:12][C:11]2=[CH:13][N:14]=[CH:15][N:10]2[C:9]=1[CH3:16] |f:0.1,^1:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.[Na]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
2-ethoxycarbonyl-3-methylimidazo[5,1-b]thiazole
Quantity
1.684 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N2C(S1)=CN=C2)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was then added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Afterward, the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
OCC1=C(N2C(S1)=CN=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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